2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a carbonitrile group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis, which combines aldehydes, malononitrile, and dimedone in the presence of a suitable catalyst. For instance, the use of nano-cellulose/Ti(IV)/Fe3O4 as a natural-based magnetic nano-catalyst under solvent-free conditions has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of heterogeneous catalysts, such as mesoporous silica materials, can facilitate the reaction and allow for easy separation and reuse of the catalyst. This approach aligns with green chemistry principles, emphasizing environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-hydroxy-4-phenoxyphenyl)-6-(4-substituted phenyl) nicotinonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds also feature an amino group and a nitrile group.
Uniqueness
What sets 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and m-tolyl groups contribute to its specificity in binding to molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
311320-33-9 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-15-5-3-6-17(13-15)27-20-7-4-8-21(28)23(20)22(19(14-25)24(27)26)16-9-11-18(29-2)12-10-16/h3,5-6,9-13,22H,4,7-8,26H2,1-2H3 |
InChI Key |
NOCYVDILDSUTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3 |
Origin of Product |
United States |
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